Boc-Ala[2-Bim(1-Me)]-OH
Description
Boc-Ala[2-Bim(1-Me)]-OH (molecular weight: 319.36 g/mol) is a protected alanine derivative featuring a tert-butoxycarbonyl (Boc) group and a 1-methylbenzimidazol-2-yl substituent. It is commonly used in peptide synthesis to incorporate benzimidazole moieties, which may enhance stability or enable metal coordination in engineered peptides .
Properties
Molecular Formula |
C16H21N3O4 |
|---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
(2S)-3-(1-methylbenzimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(22)18-11(14(20)21)9-13-17-10-7-5-6-8-12(10)19(13)4/h5-8,11H,9H2,1-4H3,(H,18,22)(H,20,21)/t11-/m0/s1 |
InChI Key |
GHJTVSGOZPWXOR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2N1C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N1C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala[2-Bim(1-Me)]-OH typically involves the protection of the amino group of alanine with a Boc group, followed by the introduction of the benzimidazole moiety. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The process may involve multiple steps, including the formation of intermediates and their subsequent purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Boc-Ala[2-Bim(1-Me)]-OH can undergo various chemical reactions, including:
Substitution Reactions: The benzimidazole group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide.
Acids: Trifluoroacetic acid, hydrochloric acid.
Solvents: Dichloromethane, methanol
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Boc-Ala[2-Bim(1-Me)]-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the development of novel compounds.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and other bioactive molecules.
Mechanism of Action
The mechanism of action of Boc-Ala[2-Bim(1-Me)]-OH involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The benzimidazole moiety can interact with various molecular targets, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Boc-Protected Alanine Derivatives
Boc-Ala[2-Bim(1-Me)]-OH is compared to other Boc-protected alanine derivatives with distinct substituents (Table 1).
Table 1: Structural and Physical Properties of Selected Boc-Alanine Derivatives
Key Observations:
- Steric and Electronic Effects : The benzimidazole substituent in this compound introduces significant steric bulk compared to smaller groups like Cl or pyridyl. This may hinder coupling efficiency in peptide synthesis but could improve conformational rigidity.
- Solubility : Boc-N-Me-Ala-OH exhibits higher aqueous solubility due to its polar N-methyl group, whereas this compound’s aromatic substituent likely reduces solubility in polar solvents.
- Interactions : Halogenated derivatives (e.g., Boc-Ala(3-Cl)-OtBu2) form C-H⋯O hydrogen bonds in crystal lattices, while benzimidazole may participate in π-π stacking or act as a hydrogen-bond acceptor .
Comparison with Fmoc-Protected Analogs
Fmoc-Ala[2-Bim(1-Me)]-OH shares the benzimidazole substituent but uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Key differences include:
Halogen vs. Benzimidazole Substituents
Crystallographic studies of Boc-Ala(3-I)-OBn (7) and Boc-Ala(3-Cl)-OtBu2 reveal that halogen atoms influence packing via weak interactions (e.g., C=O⋯H-C). In contrast, the benzimidazole group in this compound may stabilize crystal structures through stronger π-π interactions or hydrogen bonds, though direct evidence is lacking .
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